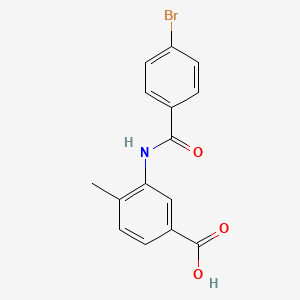

3-(4-Bromobenzamido)-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromobenzamido)-4-methylbenzoic acid, also known as BBABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBABA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.25 g/mol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antipsychotic Agents Synthesis : A study by Högberg et al. (1990) developed a series of potent antidopaminergic agents through the synthesis of 5-substituted benzamides, using bromobenzamido derivatives as intermediates. These compounds were found to inhibit dopamine D-2 receptors, suggesting their potential as antipsychotic agents Högberg, Ström, Hall, & Ögren, 1990.

Organic Synthesis and Chemical Engineering

- Synthesis of Chlorantraniliprole : Yi-fen et al. (2010) reported on the synthesis of chlorantraniliprole, a pesticide, starting from 3-methyl-2-nitrobenzoic acid and involving an intermediate step that includes a compound structurally similar to 3-(4-Bromobenzamido)-4-methylbenzoic acid. This research demonstrates the role of bromobenzamido derivatives in the synthesis of agriculturally significant compounds Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010.

Crystal Engineering and Material Science

- Crystal Engineering with Halogen Bonds : Research by Saha, Nangia, and Jaskólski (2005) explored the crystal structures mediated by hydrogen and halogen bonds involving halobenzamides. Their findings underline the importance of such compounds in designing crystal architectures with potential applications in material science B. K. Saha, A. Nangia, & M. Jaskólski, 2005.

Environmental Biodegradation

- Metabolism of Bromoxynil by Bacteria : McBride, Kenny, and Stalker (1986) studied the degradation of the herbicide bromoxynil, which involves the conversion to bromobenzoic acids by Klebsiella pneumoniae. This work highlights the environmental fate of brominated compounds and their biodegradation K. McBride, J. W. Kenny, & D. Stalker, 1986.

Propiedades

IUPAC Name |

3-[(4-bromobenzoyl)amino]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-9-2-3-11(15(19)20)8-13(9)17-14(18)10-4-6-12(16)7-5-10/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRSMHUVAPFRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)

![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)